![molecular formula C25H40BNO6 B2718072 tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377610-78-9](/img/structure/B2718072.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid (NH2COOH). The structure suggests that it has tert-butyl, isopropyl, and tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl groups would add bulk to the molecule, while the dioxaborolan-2-yl group would add a three-dimensional aspect to the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates in general are known to undergo reactions such as hydrolysis, alcoholysis, and rearrangement reactions . The dioxaborolan-2-yl group could potentially be involved in boronate ester formation and subsequent cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Carbamates are typically solid at room temperature, and the presence of the bulky tert-butyl groups might increase the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is a significant intermediate in the synthesis of complex molecules. It is used in asymmetric Mannich reactions to produce chiral amino carbonyl compounds, demonstrating its utility in creating enantiomerically pure substances. The process involves using proline for synthesis, highlighting a method for generating compounds with potential pharmaceutical applications (Yang, Pan, & List, 2009).
Crystallography
In crystallography, derivatives of tert-butyl carbamates have been studied for their structural properties. For example, compounds with similar structures show unique crystal arrangements due to bifurcated hydrogen and halogen bonds involving the carbonyl group, which are critical for understanding molecular interactions and designing new materials (Baillargeon et al., 2017).
Antimicrobial Activity
Derivatives of tert-butyl carbamates are explored for their antimicrobial properties. Research into 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives from tert-butyl carbazate revealed their potential as antimicrobial agents, indicating the compound's role in developing new antimicrobial treatments (Ghoneim & Mohamed, 2013).
Materials Science
The compound's derivatives also find applications in materials science, particularly in the synthesis of new antioxidants with higher molecular weight. These antioxidants, designed to protect polymers like polypropylene against thermal oxidation, demonstrate the compound's utility in enhancing material durability and lifespan (Pan, Liu, & Lau, 1998).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40BNO6/c1-16(2)17-13-18(26-32-24(9,10)25(11,12)33-26)15-19(14-17)27(20(28)30-22(3,4)5)21(29)31-23(6,7)8/h13-16H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWJERLOMMGXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)
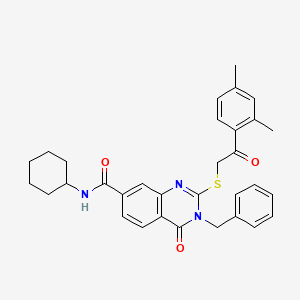
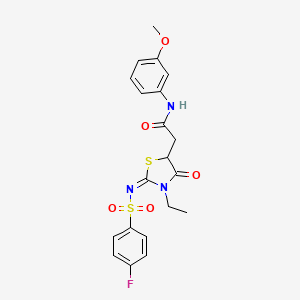
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)
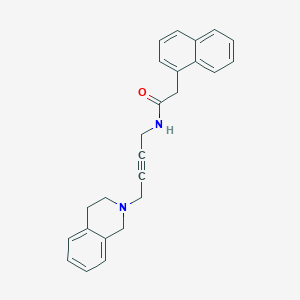
![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
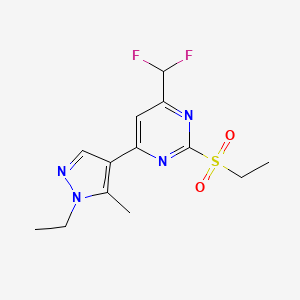
![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)

![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718003.png)
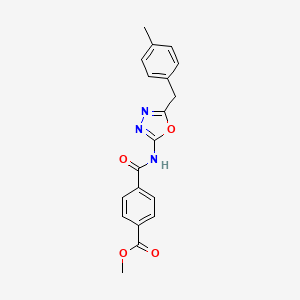
![2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2718005.png)
![N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2718009.png)
